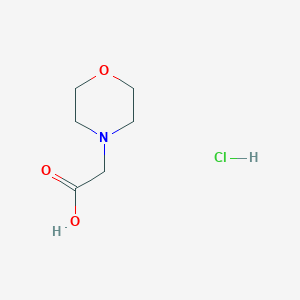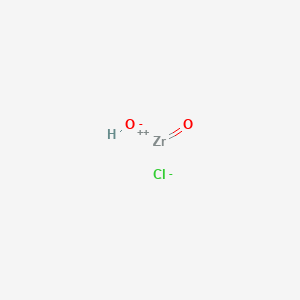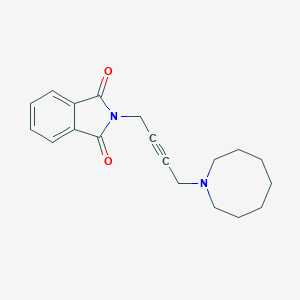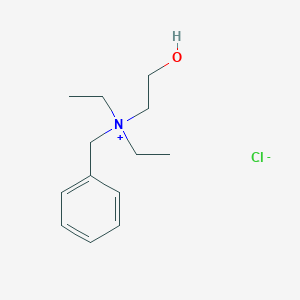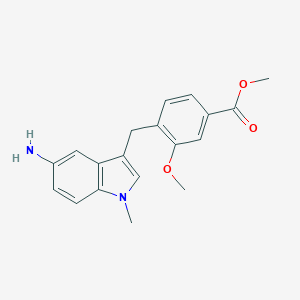
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Übersicht
Beschreibung
“Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C19H20N2O3 . It is also known as “4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoic acid methyl ester” and has a CAS Registry Number of 107754-14-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl ester group attached to a methoxybenzoic acid moiety, which is further connected to a 1-methyl-1H-indol-3-yl group through a methylene bridge . The molecular weight of the compound is 324.37 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.37 and is practically insoluble in water (0.023 g/L at 25 ºC) . Its density is calculated to be approximately 1.20 g/cm3 at 20 ºC and 760 Torr .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate and related compounds are often involved in the synthesis of complex organic structures. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves similar intermediates and is confirmed by spectroscopic methods like IR, 1H NMR, MS (Wang Yu, 2008).
Photophysical and Photochemical Properties
- These compounds have been studied for their photophysical and photochemical properties, which are useful for applications like photodynamic therapy in cancer treatment. For instance, the synthesis of zinc phthalocyanine derivatives with similar structures exhibits high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Studies on the molecular structure and hydrogen bonding patterns of compounds with similar molecular frameworks have been conducted. For example, research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows how these molecules form polarized structures and are linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Antimicrobial and Antiproliferative Activities
- Related compounds demonstrate significant antimicrobial and antiproliferative activities, which are relevant in pharmaceutical research. For example, a study on triazole derivatives synthesized from ester ethoxycarbonylhydrazones shows good or moderate antimicrobial activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Properties
- Compounds with similar structures have shown promise as antimitotic agents and tubulin inhibitors, targeting the colchicine binding site on tubulin and leading to apoptotic cell death in cancer cells (R. Romagnoli, P. Baraldi, T. Sarkar, M. D. Carrión, Carlota Lopez Cara, O. Cruz-López, D. Preti, M. A. Tabrizi, M. Tolomeo, S. Grimaudo, Antonella Di Cristina, Nicola Zonta, J. Balzarini, A. Brancale, H. Hsieh, E. Hamel, 2008).
Eigenschaften
IUPAC Name |
methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIOTLFXSHMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458890 | |
| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate | |
CAS RN |
107754-14-3 | |
| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

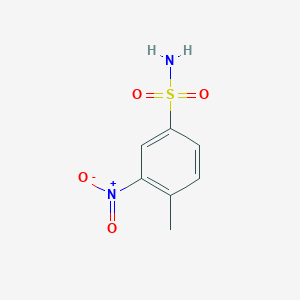
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
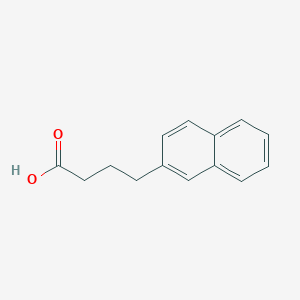
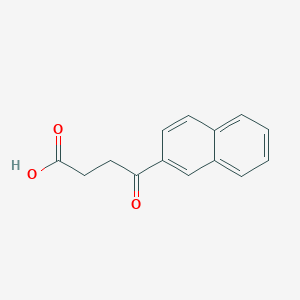
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
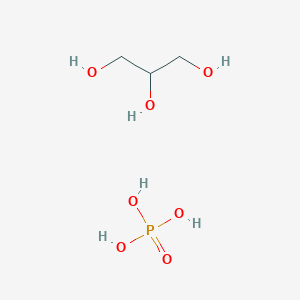
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)


